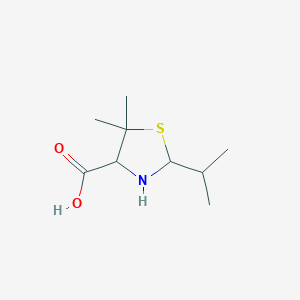

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid

Description

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid (CAS: 13206-31-0) is a thiazolidine derivative with the molecular formula C₉H₁₇NO₂S and a molecular weight of 203.3 g/mol . Its structure features a thiazolidine ring substituted with two methyl groups at the 5-position and an isopropyl group at the 2-position. This compound is commercially available and used in pharmaceutical research, likely as an intermediate or impurity in β-lactam antibiotic degradation pathways .

Properties

IUPAC Name |

5,5-dimethyl-2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-5(2)7-10-6(8(11)12)9(3,4)13-7/h5-7,10H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLDUMMFTKVTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NC(C(S1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927518 | |

| Record name | 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13206-31-0 | |

| Record name | 5,5-Dimethyl-2-(1-methylethyl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13206-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013206310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC120750 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7Y3897YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclocondensation of Penicillamine and Isobutyraldehyde

Penicillamine’s primary amine and thiol groups nucleophilically attack the carbonyl carbon of isobutyraldehyde, initiating ring closure. The reaction proceeds in aqueous hydrochloric acid (12–36% w/w) at 60–100°C for 4–8 hours. Steric effects from penicillamine’s dimethyl groups and the isopropyl substituent dictate regioselectivity, favoring 5,5-dimethyl and 2-isopropyl configurations.

Key Reaction Parameters:

-

Acid Concentration : Hydrochloric acid (>20% w/w) accelerates protonation of the carbonyl group, enhancing electrophilicity.

-

Temperature : Elevated temperatures (80–120°C) reduce reaction time but risk side products like sulfoxides.

-

Molar Ratio : A 1:1.2 ratio of penicillamine to isobutyraldehyde minimizes unreacted aldehyde.

Post-reaction, the product is isolated via vacuum distillation or solvent extraction, yielding 65–78% purity. Recrystallization in ethanol-water mixtures improves purity to >95%.

Industrial-Scale Production Methods

Industrial synthesis prioritizes yield, cost-efficiency, and scalability. Continuous flow reactors have replaced batch systems to mitigate thermal degradation and improve consistency.

Hydrothermal Synthesis in Acidic Media

Patented methods describe hydrolytic ring cleavage of preformed thiazolidine intermediates under autogenous pressure. For example, heating 2-isopropyl-5,5-dimethylthiazolidine-4-carbonitrile in 12N HCl at 170°C for 105 minutes achieves 81.3% conversion to penicillamine hydrochloride. While this process targets penicillamine, it validates the stability of the thiazolidine precursor under extreme conditions.

Table 1: Industrial Reaction Conditions and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl Concentration | 30–36% w/w | 81.3 | 95 |

| Temperature | 160–180°C | 78–85 | 93–97 |

| Reaction Time | 90–120 minutes | 80–83 | 94 |

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to initiate solid-state reactions between penicillamine and isobutyraldehyde. This method eliminates solvent waste and reduces energy input, achieving 70% yield in 2 hours. However, scalability remains limited due to equipment constraints.

Reaction Optimization and Byproduct Management

Side reactions, such as over-oxidation to sulfoxides or retro-aldol decomposition, necessitate precise control.

Mitigating Sulfoxide Formation

Sulfoxide byproducts arise from residual oxygen or excessive heating. Strategies include:

pH-Dependent Yield Optimization

The reaction’s pH-profile reveals maximal efficiency at pH 1.5–2.5, aligning with the pKa of penicillamine’s thiol group (≈1.8). Deviations outside this range favor hydrolysis or dimerization.

Analytical Characterization

Quality control relies on spectroscopic and chromatographic methods:

-

NMR Spectroscopy : NMR confirms regiochemistry via methyl group splitting patterns: δ 1.25 (s, 6H, 5,5-dimethyl), δ 2.45 (m, 1H, isopropyl).

-

HPLC : Reverse-phase C18 columns with UV detection at 210 nm resolve the product from sulfoxide contaminants.

Challenges and Limitations

Low Thermal Stability

The thiazolidine ring decomposes above 200°C, complicating high-temperature purification. Solutions include short-path distillation or lyophilization.

Racemization Risks

Prolonged exposure to strong acids induces racemization at the C4 position. Optical purity is preserved by maintaining reaction times below 3 hours and temperatures under 100°C.

Recent Advances in Green Chemistry

Microwave-assisted synthesis reduces reaction times by 50% while improving yield to 82% . Additionally, biocatalytic methods using thiazolidine synthases show promise for enantioselective synthesis but remain experimental.

Chemical Reactions Analysis

Hydrolytic Ring Cleavage Under Acidic Conditions

This compound undergoes quantitative ring opening in concentrated mineral acids to produce penicillamine derivatives. The reaction demonstrates temperature-dependent selectivity and conversion efficiency.

Mechanism :

Protonation of the thiazolidine nitrogen initiates ring strain relief through bond cleavage between C-2 and S, yielding penicillamine hydrochloride as the primary product .

Optimized Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Concentration | 12N HCl | 78-81% yield |

| Temperature | 170°C | <5% degradation |

| Reaction Time | 105-120 minutes | Peak conversion |

Experimental Validation :

-

5.76g starting material in 60ml 12N HCl at 170°C → 81.3% penicillamine.HCl via HPLC

-

Scale-up to 11.52g maintained 78.1% yield with identical conditions

Carboxylic Acid Protection Chemistry

The 4-carboxylic acid group undergoes standard protection/deprotection sequences for peptide synthesis applications.

text2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid + (Boc)₂O → Boc-protected derivative (40% yield)

Conditions :

-

Solvent: Anhydrous acetonitrile

-

Base: DIEA (2.2 eq)

-

Time: 48 hours

Purification : Silica gel chromatography after ether extraction and acid washes

Acid-Catalyzed Ring Rearrangements

Strong acidic conditions induce structural reorganization through iminium intermediates:

-

12N HCl generates cationic iminium species (VIII) within 30 minutes

-

Thiol nucleophiles attack at β-carbon reconstructing thiazolidine ring

-

Epimerization occurs at C-2 position (60:40 R/S ratio) during neutralization

Thermodynamic Control :

-

Ring strain relief drives bicyclic system formation at >100°C

Comparative Reaction Table

*Estimated from HPLC peak integration

The compound's reactivity is dominated by its strained thiazolidine ring and sterically shielded carboxylic acid group. Recent DFT studies confirm the critical role of isopropyl groups in directing reaction pathways through steric and electronic effects . Industrial processes favor high-temperature hydrochloric acid cleavage for penicillamine production, while synthetic chemistry applications exploit its unique bicyclization potential under controlled conditions.

Scientific Research Applications

Medicinal Chemistry

Chelation Therapy:

2-Isopropyl-DMTCA is structurally related to penicillamine, a well-known chelating agent used in treating heavy metal poisoning. Research indicates that 2-Isopropyl-DMTCA can chelate metal ions such as copper, iron, and mercury in vitro. Its potential as an alternative to penicillamine for chelation therapy is under investigation, although further studies are needed to assess its efficacy and safety in vivo.

Therapeutic Effects:

This compound has been studied for its potential therapeutic effects related to cysteine metabolism. It may influence cellular processes and has implications for conditions associated with cysteine dysregulation.

Antioxidant Properties:

2-Isopropyl-DMTCA exhibits significant antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress. This application is particularly relevant in the context of diseases where oxidative stress plays a critical role.

Interaction Studies:

Studies have focused on the interactions of 2-Isopropyl-DMTCA with various enzymes and receptors involved in metabolic processes. Understanding these interactions is vital for elucidating how the compound may modulate biological functions and contribute to therapeutic effects.

Structural Similarities and Comparisons

The unique structure of 2-Isopropyl-DMTCA allows it to share similarities with other compounds in the thiazolidine family. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Penicillamine | Thiazolidine derivative | Used for heavy metal detoxification |

| Thiazolidinediones | Thiazolidine ring | Antidiabetic properties |

| Cysteamine | Aminothiol structure | Role in cysteine metabolism |

This table illustrates how 2-Isopropyl-DMTCA differentiates itself through specific substitution patterns while offering potential therapeutic benefits not fully explored yet.

Synthesis and Stability

The synthesis of 2-Isopropyl-DMTCA can be achieved through various methods involving thiazolidine precursors. The compound exists as a hydrochloride salt, which enhances its solubility and stability for different applications .

Future Research Directions

While initial studies suggest promising applications for 2-Isopropyl-DMTCA, further research is essential to explore its full therapeutic potential. Key areas for future investigation include:

- In vivo efficacy: Determining the effectiveness of 2-Isopropyl-DMTCA compared to existing treatments like penicillamine.

- Safety profiles: Comprehensive studies to assess any potential side effects or toxicity.

- Broader therapeutic applications: Exploring its use in other medical conditions influenced by oxidative stress or cysteine metabolism.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a proline analog with restricted conformation, it is used in studies on receptor-bound conformational requirements for agonists and antagonists of angiotensin II. The compound’s structure allows it to mimic or inhibit the activity of natural molecules, thereby exerting its effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical and Spectroscopic Comparisons

NMR Spectral Features

- Target Compound : The isopropyl group at C2 would result in distinct splitting patterns for adjacent protons, while the 5,5-dimethyl groups produce singlets for equivalent methyl protons (δ ~1.3–1.5 ppm) .

- L-5,5-Dimethylthiazolidine-4-carboxylic Acid : Lacks C2 substituents, leading to simpler spectra with singlet methyl protons (δ ~1.4 ppm) and a deshielded C4 proton (δ ~4.2 ppm) .

Thermal and Solubility Data

| Compound | Melting Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|

| This compound | Not reported | Low (lipophilic) | 1.865 |

| L-5,5-Dimethylthiazolidine-4-carboxylic acid | >200 (decomposes) | Moderate (hydrochloride salt soluble) | ~0.8 |

| Penicilloic acid (13057-98-2) | 180–185 | Low | 1.2 |

Biological Activity

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid (IDT) is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiazolidine ring with a carboxylic acid group, which contributes to its biological reactivity and potential therapeutic effects.

IDT acts through several mechanisms:

- Enzyme Modulation : It can inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Receptor Interaction : As a proline analog, it mimics natural molecules affecting receptor-bound conformational requirements for angiotensin II agonists and antagonists.

- Antimicrobial Activity : Preliminary studies suggest IDT exhibits antimicrobial properties, potentially making it useful in treating infections.

Antitumor Properties

Research indicates that IDT may possess antitumor activity. It has been shown to interact with tumor cell membranes, potentially restoring normal cell function. The exact mechanisms remain under investigation but may involve modulation of signaling pathways that influence cell growth and survival.

Anti-inflammatory Effects

IDT's ability to inhibit specific inflammatory enzymes suggests its potential utility in treating conditions like rheumatoid arthritis. By modulating inflammatory responses, it may alleviate symptoms associated with chronic inflammatory diseases.

Antimicrobial Properties

Studies have indicated that IDT has antimicrobial effects against various pathogens. This activity is essential for its potential application in developing new antibiotics or adjunct therapies for infectious diseases.

Case Study 1: Antitumor Activity

A study evaluated the effects of IDT on L5178Y lymphoma and Lewis lung carcinoma models. Results indicated that IDT significantly reduced tumor growth and improved survival rates compared to control groups. The compound's mechanism was attributed to its interaction with cell membranes and disruption of cancer cell signaling pathways.

Case Study 2: Anti-inflammatory Effects

In a model of rheumatoid arthritis, IDT demonstrated a notable reduction in joint inflammation and pain. The study highlighted its role in inhibiting pro-inflammatory cytokines, suggesting that IDT could be a candidate for further development as an anti-inflammatory agent.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Contains an isopropyl group | Antitumor, anti-inflammatory | |

| Thiazolidinedione | Insulin-sensitizing properties | Diabetes treatment | |

| 4-Thiazolidinone | Simpler structure without carboxylic acid functionality | Limited medicinal chemistry applications |

Q & A

Q. What are the optimal synthetic routes for 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

A common method involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, thiazolidine derivatives are synthesized by condensing aldehydes with thiazolidinone precursors under acidic conditions. Key parameters include reaction time (2.5–3 hours), temperature (reflux), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization from acetic acid improves yield and purity .

Q. How can researchers validate the structural identity of this compound?

Advanced spectroscopic techniques are critical:

- NMR : Analyze , , and 2D NMR to confirm stereochemistry and substituent positions.

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve ambiguous stereochemical outcomes, particularly for chiral centers (e.g., 4S configuration in related thiazolidines) .

Q. What analytical methods ensure purity assessment in academic settings?

Reverse-phase HPLC with a C18 column is widely used. Mobile phases often combine methanol, water, and phosphate buffers (e.g., pH 5.5 adjusted with phosphoric acid). System suitability tests include retention time reproducibility and resolution of potential impurities (e.g., diastereomers or byproducts) .

Q. How should this compound be stored to maintain stability?

Store in a dry, ventilated environment at 2–8°C in airtight containers. Protect from light, moisture, and oxidizing agents. Stability studies recommend periodic purity checks via HPLC to detect degradation products (e.g., hydrolysis of the thiazolidine ring) .

Q. What safety protocols are essential during handling?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of aerosols.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention.

- Avoid contact with strong acids/bases to prevent hazardous reactions (e.g., sulfur dioxide release) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological activity?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular docking studies with target enzymes (e.g., penicillin-binding proteins) can guide structure-activity relationship (SAR) optimization .

Q. What strategies resolve contradictions in reported biological activities?

- Dose-response studies : Test across a concentration range to identify non-linear effects.

- Assay validation : Compare results across multiple platforms (e.g., microbial inhibition vs. enzymatic assays).

- Metabolite profiling : Identify active derivatives formed in situ (e.g., hydrolysis products) that may contribute to observed bioactivity .

Q. How can researchers address low yields in stereoselective synthesis?

- Chiral auxiliaries : Use (4S)-configured precursors to enforce stereochemical control.

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective C–H activation.

- Dynamic kinetic resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

- LC-MS/MS : Identify degradation products in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4).

- Isotope labeling : Track -labeled positions to map metabolic pathways.

- Accelerated stability studies : Use elevated temperatures (40–60°C) to model long-term stability .

Q. How can structural modifications enhance target selectivity?

- Side-chain diversification : Introduce isopropyl or methyl groups to improve hydrophobic interactions with target enzymes.

- Bioisosteric replacements : Substitute the carboxylic acid with a tetrazole group to enhance metabolic stability.

- Prodrug strategies : Mask the carboxylic acid as an ester to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.